molecular formula C12H10FNO3 B6325165 Ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate CAS No. 127919-29-3

Ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate

Cat. No.: B6325165
CAS No.: 127919-29-3
M. Wt: 235.21 g/mol
InChI Key: GPEOZYVVQQBGDO-UHFFFAOYSA-N
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Description

Ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10FNO3. It is a member of the oxazole family, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzoyl chloride with ethyl glyoxylate in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acids, while reduction can produce various hydroxylated or alkylated oxazole derivatives .

Scientific Research Applications

Ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-11(17-7-14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEOZYVVQQBGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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